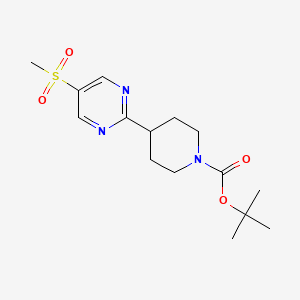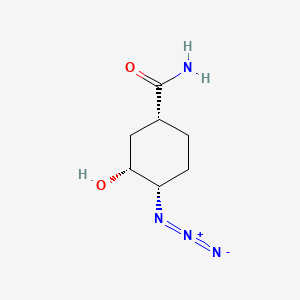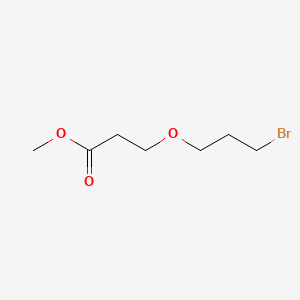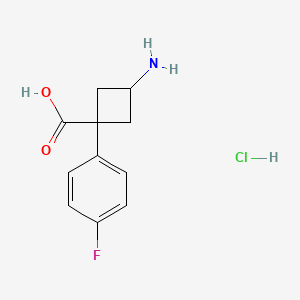
(1r,3r)-3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,3R)-3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylic acid hydrochloride, also known as 4-Fluorocyclobutylglycine hydrochloride or 4-FCB-HCl, is a cyclobutane-containing amino acid with a fluorine atom at the para position of the phenyl ring. It is a derivative of the naturally occurring amino acid glycine and has been used in a variety of scientific research applications.
科学研究应用
4-FCB-HCl has been used in a wide range of scientific research applications, including the study of protein-protein interactions, enzyme kinetics, and drug metabolism. It has also been used to study the structure and function of various enzymes, including cytochrome P450, as well as to study the effects of various drugs on the body. Additionally, 4-FCB-HCl has been used in the study of gene expression and the development of novel antiviral and antibacterial agents.
作用机制
The mechanism of action of 4-FCB-HCl is not fully understood. However, it is believed to act as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of various drugs. Additionally, 4-FCB-HCl has been shown to bind to the active site of the enzyme and disrupt its normal functioning.
Biochemical and Physiological Effects
4-FCB-HCl has been found to have a variety of biochemical and physiological effects. In particular, it has been shown to inhibit the activity of cytochrome P450, which can lead to an accumulation of drugs in the body and an increased risk of drug interactions. Additionally, it has been shown to inhibit the activity of other enzymes involved in drug metabolism, such as cytochrome b5 and cytochrome c oxidase.
实验室实验的优点和局限性
The use of 4-FCB-HCl in laboratory experiments has several advantages. First, it is a relatively inexpensive reagent, making it cost-effective for research purposes. Second, it is a stable compound, making it suitable for long-term storage and use in experiments. Additionally, it is a relatively non-toxic compound, making it safe to handle and use in the laboratory.
However, there are also a few limitations to the use of 4-FCB-HCl in laboratory experiments. First, it is not water-soluble, making it difficult to use in aqueous solutions. Second, it has a low solubility in organic solvents, making it difficult to use in organic reactions. Additionally, it is not very stable at high temperatures, making it unsuitable for use in high-temperature reactions.
未来方向
There are a number of potential future directions for the use of 4-FCB-HCl in scientific research. First, it could be used in the development of new drugs and drug delivery systems. Second, it could be used to study the effects of various drugs on the body and to develop new treatments for various diseases. Additionally, it could be used to study the structure and function of various enzymes, including cytochrome P450, and to develop new inhibitors of these enzymes. Finally, it could be used to study the effects of various drugs on gene expression and to develop novel antiviral and antibacterial agents.
合成方法
The synthesis of 4-FCB-HCl is achieved through the condensation of 4-fluorobenzaldehyde and cyclobutane-1,3-dicarboxylic acid in the presence of an acid catalyst. The reaction is carried out in an aqueous solution at a temperature of approximately 100°C for 4-6 hours. The product is then purified by recrystallization from aqueous ethanol.
属性
IUPAC Name |
3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2.ClH/c12-8-3-1-7(2-4-8)11(10(14)15)5-9(13)6-11;/h1-4,9H,5-6,13H2,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRNJQOZJCTTRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C2=CC=C(C=C2)F)C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.68 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl 7-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate hydrochloride](/img/structure/B6608387.png)
![N-[1-(aminomethyl)cyclopropyl]propane-2-sulfonamide hydrochloride](/img/structure/B6608391.png)
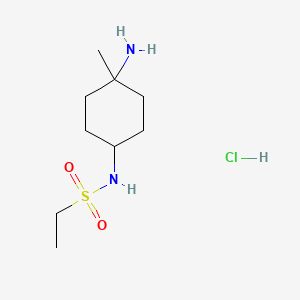

![4-fluoro-2-[(piperazin-1-yl)methyl]benzaldehyde dihydrochloride](/img/structure/B6608404.png)

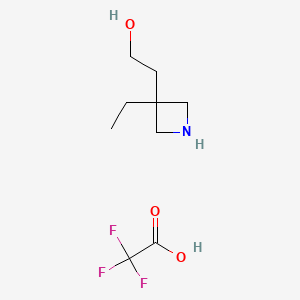

![4-[(3H-diazirin-3-yl)methyl]-1H-imidazole hydrochloride](/img/structure/B6608434.png)
